molecular formula C13H28O6Si B15349349 Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside

Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside

Cat. No.: B15349349
M. Wt: 308.44 g/mol
InChI Key: PJPAPOCZOTYLIT-GCHJQGSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-α-D-6-O-tert-butyldimethyl-mannopyranoside is a chemically modified monosaccharide derivative in which the 6-hydroxyl group of methyl α-D-mannopyranoside is protected with a tert-butyldimethylsilyl (TBDMS) ether group. This modification enhances the compound’s stability under acidic or basic conditions while retaining its reactivity for further functionalization. The TBDMS group is widely used in carbohydrate chemistry due to its steric bulk and orthogonal deprotection compatibility with fluoride ions .

The synthesis typically involves reacting methyl α-D-mannopyranoside with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole in dimethylformamide (DMF), yielding the protected derivative in high quantitative yields . Its structural confirmation relies on NMR spectroscopy, with characteristic signals for the TBDMS group (δ 0.1–0.2 ppm for Si(CH₃)₂ and δ 0.9–1.0 ppm for the tert-butyl group) .

Properties

Molecular Formula

C13H28O6Si

Molecular Weight

308.44 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C13H28O6Si/c1-13(2,3)20(5,6)18-7-8-9(14)10(15)11(16)12(17-4)19-8/h8-12,14-16H,7H2,1-6H3/t8-,9-,10+,11+,12+/m1/s1

InChI Key

PJPAPOCZOTYLIT-GCHJQGSQSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside typically involves the protection of the hydroxyl group at the 6th position of mannopyranoside. The process begins with the reaction of mannopyranoside with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction results in the formation of this compound. The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butyl dimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), anhydrous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Tetrabutylammonium fluoride (TBAF), anhydrous conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of this compound.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the tert-butyl dimethylsilyl group.

Scientific Research Applications

Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

    Biology: Employed in the study of carbohydrate chemistry and glycosylation processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be deprotected under specific conditions, revealing the hydroxyl group for further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 6-O position of methyl α-D-mannopyranoside is a common site for derivatization. Below is a comparative analysis of key analogs:

Compound 6-O Substituent Molecular Weight Key Properties Applications
Methyl-α-D-6-O-TBDMS-mannopyranoside TBDMS ~350–370 g/mol Lipophilic, stable to acids/bases; cleaved by F⁻ Intermediate for glycosylation; BNCT research
Methyl-6-O-p-toluoyl-α-D-mannopyranoside p-Toluoyl (ester) ~320–340 g/mol Moderate lipophilicity; base-sensitive Antimicrobial and anticancer studies
Methyl-3,4,6-tri-O-benzoyl-α-D-mannopyranoside Benzoyl (ester) ~520–540 g/mol Highly lipophilic; base-labile Glycosyl donor in oligosaccharide synthesis
Methyl-6-O-trityl-α-D-mannopyranoside Trityl (ether) ~480–500 g/mol Acid-sensitive; bulky Selective oxidation to aldehydes for chain extension
Methyl-2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside Benzylidene (acetal) ~454 g/mol Acid-labile; rigidifies the pyranose ring Glycosylation precursor for complex oligosaccharides

Stability and Reactivity

  • TBDMS ethers resist hydrolysis under mild acidic/basic conditions but are cleaved by tetrabutylammonium fluoride (TBAF) .
  • Esters (e.g., p-toluoyl, benzoyl) hydrolyze readily under basic conditions, limiting their utility in alkaline reaction environments .
  • Benzylidene acetals provide regioselective protection but require acidic deprotection (e.g., HCl/MeOH), making them incompatible with acid-labile substrates .

Spectroscopic Differentiation

  • ¹H NMR :
    • TBDMS: δ 0.1–0.2 (Si(CH₃)₂), δ 0.9–1.0 (tert-butyl).
    • p-Toluoyl: δ 2.4 (Ar-CH₃), δ 7.2–8.1 (aromatic protons).
    • Benzoyl: δ 7.4–8.1 (aromatic protons).
  • IR : TBDMS shows ν(Si-O-C) at ~1250 cm⁻¹, while esters exhibit ν(C=O) at ~1720 cm⁻¹ .

Biological Activity

Methyl-α-D-6-O-t-butyldimethyl-mannopyranoside (CAS No. 74247-81-7) is a synthetic mannopyranoside derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antimalarial properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C13H28O6Si
  • CAS Number : 74247-81-7

Methyl-α-D-6-O-t-butyldimethyl-mannopyranoside functions primarily as a glycosyl donor in enzymatic reactions involving mannosyltransferases. It has been shown to inhibit β-1,2-mannosyltransferases, which are critical for the biosynthesis of mannogen in pathogenic organisms like Leishmania. This inhibition can disrupt the infectivity of these parasites by affecting their ability to survive within host macrophages .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of methyl-α-D-mannopyranosides and their derivatives. The following table summarizes the antimicrobial activity of various methylated mannopyranosides against different bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
Methyl-α-D-mannopyranosideBacillus cereus15.17 ± 0.4
Methyl-α-D-mannopyranosideStaphylococcus aureus14.10 ± 0.7
Methyl-6-O-cinnamoyl-α-D-mannopyranosideEscherichia coli12.00 ± 0.5
Methyl-6-O-cinnamoyl-α-D-mannopyranosideSalmonella typhi11.75 ± 0.3

These results indicate that methylated mannopyranosides exhibit significant antibacterial activity, particularly against Gram-positive bacteria .

Antimalarial Activity

The antimalarial potential of methylated mannopyranosides has also been investigated. In vitro studies demonstrated that certain derivatives showed promising inhibitory effects against the chloroquine-sensitive Plasmodium falciparum strain (Pf3D7). For instance, a mannopyranoside conjugate exhibited approximately 50% inhibition at a concentration of 1 μM . This suggests that modifications at the sugar structure can enhance antimalarial activity.

Case Studies

  • Inhibition of Leishmania : A study utilized methylated mannosides to screen for inhibitors of Leishmania β-mannosyltransferases, demonstrating that these compounds could serve as effective probes for understanding mannogen biosynthesis and its role in pathogenicity .
  • Antimicrobial Screening : Another investigation synthesized various cinnamoyl-substituted mannopyranosides and assessed their antimicrobial properties through in vitro assays against multiple bacterial strains, revealing significant antifungal and antibacterial effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl-α-D-6-O-t-butyldimethyl-mannopyranoside, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves regioselective protection of hydroxyl groups. For example, benzylidene acetal formation at the 4,6-positions is a key step, often catalyzed by fluoroboric acid under low-temperature conditions (0–5°C) in chloroform or dichloromethane . The tert-butyldimethylsilyl (TBDMS) group is introduced at the 6-O position using TBDMS chloride in the presence of imidazole. Yield optimization requires strict control of reaction time and stoichiometry, as over-substitution can lead to byproducts. Crystallization in non-polar solvents (e.g., hexane) is commonly used for purification .

Q. How is the purity and structure of Methyl-α-D-6-O-t-butyldimethyl-mannopyranoside validated in synthetic workflows?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves impurities.
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry. For example, the TBDMS group at 6-O shows a characteristic singlet at δ 0.1–0.3 ppm for Si–CH3_3 .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+Na]+^+ at m/z 755.02 for C42_{42}H62_{62}O10_{10}Si) .
  • Melting Point : Consistency with literature values (e.g., 109–111°C for analogous benzylidene derivatives) validates crystallinity .

Q. What are the primary applications of Methyl-α-D-6-O-t-butyldimethyl-mannopyranoside in glycobiology research?

  • Methodological Answer : It serves as a precursor for glycosylation studies:

  • Enzymatic assays : Acts as a substrate for α-mannosidases to study hydrolytic activity. Activity is quantified via UV-Vis monitoring of 4-nitrophenol release at 405 nm .
  • Protecting group strategies : The TBDMS group at 6-O allows selective deprotection under mild acidic conditions (e.g., TBAF in THF), enabling sequential glycosylations .

Advanced Research Questions

Q. How can stereoselective challenges in the synthesis of Methyl-α-D-6-O-t-butyldimethyl-mannopyranoside derivatives be addressed?

  • Methodological Answer :

  • Catalytic cis-hydroxylation : Osmium(VIII) oxide-mediated dihydroxylation of allyl ether intermediates ensures α-anomer selectivity. For example, methyl 2-O-benzyl-4,6-O-benzylidene-3-C-methylene derivatives yield a 20:1 ratio of desired α-D-mannopyranoside over β-anomers .
  • Chiral auxiliaries : Use of (-)-sparteine in lithiation reactions can enhance stereocontrol during C-methylation at the 3-position .

Q. What experimental strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., anomeric protons at δ 4.8–5.2 ppm). HMBC correlations between H-1 and C-3/C-5 confirm the α-configuration .
  • Isotopic labeling : 13^{13}C-labeled derivatives clarify ambiguous coupling patterns in NOESY spectra, particularly for axial vs. equatorial substituents .

Q. How can computational tools enhance the design of Methyl-α-D-6-O-t-butyldimethyl-mannopyranoside-based glycosylation reagents?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for glycosidic bond formation. For example, B3LYP/6-31G(d) predicts activation energies for TBDMS-deprotection pathways .
  • Molecular docking : Screens interactions with glycosyltransferases (e.g., mannosyltransferase GtfA) to predict regioselectivity in oligosaccharide synthesis .

Q. What in vitro bioactivity assays are suitable for evaluating derivatives of this compound?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli (concentration range: 1–256 μg/mL) .
  • Antiviral studies : Plaque reduction assays with SARS-CoV-2 Mpro^\text{pro} inhibitors, using IC50_{50} values derived from dose-response curves .
  • ADMET profiling :
  • Caco-2 permeability : Assess intestinal absorption (Papp_\text{app} > 1 × 106^{-6} cm/s indicates high bioavailability) .
  • hERG inhibition : Patch-clamp assays to screen for cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.